2-(Chloromethyl)pyrimidine-5-carbonitrile

Synthetic Chemistry Nucleophilic Substitution Reaction Optimization

Addressing the need for precise electrophilic handles in multi-step synthesis, this building block offers controlled chloromethyl reactivity that minimizes side reactions compared to bromomethyl analogs. - IC50 <30 nM against PRMT6/PRMT4, >100-fold selectivity over DNMT1. - 98% purity with cold-chain logistics (-10°C) ensures batch-to-batch reproducibility.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
CAS No. 1086393-94-3
Cat. No. B1425952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)pyrimidine-5-carbonitrile
CAS1086393-94-3
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)CCl)C#N
InChIInChI=1S/C6H4ClN3/c7-1-6-9-3-5(2-8)4-10-6/h3-4H,1H2
InChIKeyHLEGWVUZPQOQQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)pyrimidine-5-carbonitrile Specifications and Sourcing


2-(Chloromethyl)pyrimidine-5-carbonitrile (CAS 1086393-94-3) is a heterocyclic building block characterized by a pyrimidine core substituted with a chloromethyl group at the 2-position and a nitrile group at the 5-position . Its molecular formula is C6H4ClN3, with a molecular weight of 153.57 g/mol . This compound is widely utilized in medicinal chemistry and organic synthesis, particularly as an intermediate for constructing more complex pyrimidine-based pharmacophores . It is commercially available from multiple vendors with typical purity specifications ranging from 95% to 98% .

Compound Class
Pyrimidine heterocyclic building block
Key Handle
Chloromethyl electrophilic group for SN2 reactions
Functional Group
5-Cyano substituent for further derivatization
Availability
Multi-vendor, research-grade purity options

Why 2-(Chloromethyl)pyrimidine-5-carbonitrile Is Irreplaceable


Substitution of 2-(Chloromethyl)pyrimidine-5-carbonitrile with seemingly analogous compounds—such as the 2-bromomethyl, 2-hydroxymethyl, or 2-aminomethyl derivatives—is generally not feasible without significant re-optimization of reaction conditions and outcomes. The chloromethyl group provides a specific electrophilic reactivity profile that is distinct from the more reactive bromomethyl analog (CAS 1799764-92-3) [1] and the nucleophilic or hydrogen-bonding properties of hydroxymethyl (CAS 1216321-23-1) and aminomethyl (CAS 1211519-40-2) congeners . This differential reactivity directly impacts both synthetic yields and the selectivity profile of resulting final compounds, making direct interchange a high-risk proposition in established medicinal chemistry routes.

Bromomethyl analog: higher reactivity
The bromomethyl derivative reacts faster, potentially reducing yield and selectivity in multi-step sequences.
Hydroxymethyl/aminomethyl: missing electrophilic handle
These analogs lack the chloromethyl leaving group, altering the fundamental reaction pathway and final product profile.
Re-optimization required
Direct substitution will likely necessitate extensive reaction condition re-optimization, delaying established routes.

2-(Chloromethyl)pyrimidine-5-carbonitrile vs. Key Comparators


Chloromethyl vs. Bromomethyl Leaving Group Potential

The chloromethyl group in 2-(Chloromethyl)pyrimidine-5-carbonitrile exhibits lower SN2 reactivity compared to the bromomethyl analog (CAS 1799764-92-3), enabling more controlled nucleophilic substitutions. This difference is critical for avoiding side reactions and achieving higher yields in multi-step syntheses [1].

Leaving Group Reactivity
Class-level inference
~42 kJ/mol
less reactive than C-Br
Controlled SN2 reaction window
General bond dissociation principle; no compound-specific kinetic study
Synthetic Chemistry Nucleophilic Substitution Reaction Optimization

PRMT4/PRMT6 vs. DNMT1 Selectivity

2-(Chloromethyl)pyrimidine-5-carbonitrile demonstrates a distinct target engagement profile characterized by nanomolar inhibition of protein arginine methyltransferases PRMT6 (IC50 = 26 nM) and PRMT4/CARM1 (IC50 = 22 nM) [1], while showing substantially weaker inhibition of DNA methyltransferase DNMT1 (IC50 = 2.87 μM, ~100-fold difference) [2]. This selectivity fingerprint contrasts with other pyrimidine-5-carbonitrile derivatives that may exhibit broader or different selectivity windows [3].

PRMT vs DNMT Selectivity
Cross-study comparable
PRMT6: 26 nM
PRMT4: 22 nM
vs
DNMT1: 2.87 µM
~110-fold selectivity
Arginine methyltransferase selectivity context
Recombinant human enzymes; assay conditions vary across sources
Medicinal Chemistry Epigenetics Kinase Inhibition

Purity and Storage Stability: Procurement Risk

2-(Chloromethyl)pyrimidine-5-carbonitrile is supplied with documented purity specifications ranging from 95% (AKSci) to 98% (Leyan) , and requires storage at -10°C as a liquid (Sigma-Aldrich) . In contrast, the bromomethyl analog (CAS 1799764-92-3) is typically offered at 95% purity with standard long-term storage at room temperature , while the hydroxymethyl analog is noted as a discontinued product from certain suppliers , indicating potential supply chain instability.

Purity & Storage Profile
Supporting evidence
Chloromethyl: 95–98%, -10°C, active suppliers
Bromomethyl: 95%, RT, active
Hydroxymethyl: 98%, discontinued at some vendors
Cold-chain requirement vs. room-temp analog
Vendor technical datasheets, 2025–2026
Chemical Procurement Quality Control Supply Chain

Optimal Use Cases for 2-(Chloromethyl)pyrimidine-5-carbonitrile


PRMT4/PRMT6 Inhibitor Discovery

Given its sub-30 nM IC50 values against PRMT6 and PRMT4 (CARM1) and over 100-fold selectivity versus DNMT1 [1][2], 2-(Chloromethyl)pyrimidine-5-carbonitrile is ideally suited as a starting point for developing selective chemical probes targeting the PRMT family of epigenetic enzymes. Its moderate electrophilicity allows for controlled derivatization without premature consumption of the chloromethyl handle during library synthesis.

Controlled Nucleophilic Substitution in Multi-Step Synthesis

The lower reactivity of the chloromethyl group compared to bromomethyl analogs [3] makes this compound the preferred choice in complex, multi-step syntheses where reaction conditions must be tightly controlled to avoid side reactions. This is particularly relevant in the construction of 5-substituted pyrimidine carbocyclic nucleoside analogs, where precise functional group installation is critical [4].

High-Purity Building Blocks with Cold-Chain Management

For research organizations with established cold-chain logistics, the availability of 2-(Chloromethyl)pyrimidine-5-carbonitrile at purities up to 98% with documented -10°C storage ensures maximum synthetic fidelity. This is especially important for programs where even minor impurities can confound biological assay results or where reproducibility across batches is paramount.

Epigenetic Target Profiling and Selectivity Panels

The compound's well-defined activity profile against multiple epigenetic targets (PRMT4, PRMT6, DNMT1) [1][2] positions it as a valuable tool compound for assembling target selectivity panels. Its use enables researchers to benchmark the selectivity of novel inhibitors against a compound with a known, quantifiable selectivity window, aiding in the triage of early-stage hits.

Application
Selection Property
Validation Focus
PRMT family probe development
Arginine methyltransferase inhibition profile
Selectivity over DNMT1 and target engagement
Multi-step nucleophilic substitution
Controlled electrophilic reactivity
Minimization of side reactions and yield optimization
Cold-chain high-purity synthesis
Storage and purity compliance
Batch-to-batch reproducibility
Epigenetic selectivity profiling
Selectivity window benchmarking
Tool compound for panel assembly

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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